N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide
Overview
Description
N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.08374688 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Activities
Anticancer Potential : A study discovered a novel kinesin spindle protein (KSP) inhibitor, showing promising anticancer properties by arresting cells in mitosis, leading to cellular death. This compound was noted for its favorable pharmacokinetic profile and significant in vivo efficacy, supporting its potential as a clinical candidate for cancer treatment (Theoclitou et al., 2011).
Anti-inflammatory and Antimicrobial Properties : Research on thiazolo[3,2-a]pyrimidine derivatives demonstrated notable anti-inflammatory and antimicrobial activities. Some compounds were found to significantly inhibit microbial growth, offering insights into developing new therapeutic agents for treating microbial infections (Ashalatha et al., 2007).
Chemical Synthesis and Characterization
Innovative Heterocycles for Insecticidal Use : A study focused on synthesizing new heterocycles incorporating a thiadiazole moiety for potential insecticidal application against the cotton leafworm, Spodoptera littoralis. This research contributes to the development of novel agrochemicals to enhance crop protection strategies (Fadda et al., 2017).
Gastric Antisecretory Activity : Another study synthesized thiazolo and polymethylene condensed thienopyrimidine derivatives, evaluating them for gastric antisecretory activity in animal models. These findings help understand the structure-activity relationships and the potential of these compounds in treating gastric conditions (Sugiyama et al., 1989).
Properties
IUPAC Name |
N-(2-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-3-12-18-19-14(21)11(8-16-15(19)22-12)17-13(20)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQCRYPUUPHSCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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